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Recent large-scale studies analyzing US laboratory data from 2018 to 2024 show a promising decline in the

prevalence of resistance to all major drug classes in both plasma RNA and proviral DNA [1].

The table below summarizes the key trends in resistance prevalence over this period:

Resistance Category Specimen Type Prevalence in 2018 Prevalence in 2024

Any NRTI, NNRTI, PI, or INSTI Plasma RNA 31.5% 22.4%

Proviral DNA 42.1% 32.8%

Dual-class (NRTI + NNRTI) Plasma RNA 8.7% 4.7%

Proviral DNA 13.1% 8.5%

This decline is consistent with the use of modern regimens that have a higher genetic barrier to resistance,

better tolerability, and more convenient dosing [1]. Despite this positive trend, drug resistance remains a

significant challenge, particularly with the emergence of certain mutations like the integrase R263K, which

has shown an increasing prevalence [1].

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 5 Tech Support

https://www.smolecule.com/products/s548940?utm_src=pdf-body
https://www.smolecule.com/products/s548940?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC12343105/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12343105/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12343105/
https://www.smolecule.com/products/s548940?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


What are the major cross-resistance pathways for
Integrase Strand Transfer Inhibitors (INSTIs)?

Resistance to INSTIs primarily develops through mutations in the integrase active site. High-level resistance

often involves one of three major pathways, which can be supplemented by secondary mutations that

improve viral fitness or further increase resistance [2].

Primary Pathway Key Mutations Impact on Viral Fitness

Q148 Pathway Q148H/K/R Significantly reduces replication capacity.

N155 Pathway N155H Significantly reduces replication capacity.

Y143 Pathway Y143C/H/R Significantly reduces replication capacity.

These mutations are located in the catalytic core domain (CCD) of the integrase enzyme, which forms the

binding pocket for INSTIs like raltegravir and elvitegravir [2]. The following diagram illustrates the

relationship between the enzyme's structure and these resistance pathways:

How can I profile resistance against novel NNRTIs like
the GH9 triple mutant?

The GH9 mutant strain (K101P/K103N/V108I) is a benchmark for highly cross-resistant HIV-1 and

confers significant resistance to existing NNRTIs [3]. Profiling novel compounds against such strains

involves a standard experimental workflow to determine antiviral potency and cytotoxicity.

Experimental Protocol for Anti-HIV-1 Activity Evaluation [3]:

Cell Culture: Use TZM-bl cell cultures.
Virus Strains: Infect cells with a panel of viruses, including:

Wild-type HIV-1 (e.g., strain NL4-3).
NNRTI-resistant strains (e.g., GH9, p1579, p5375).

Dosing: Treat infected cultures with the target compounds.
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Reference Controls: Include approved drugs Etravirine (ETR) and Rilpivirine (RPV) as reference

controls.
Data Analysis: Calculate key metrics for each compound and virus strain.

EC₅₀ (Median Effective Concentration): The concentration required to achieve 50% inhibition
of viral replication. Indicates antiviral potency.

CC₅₀ (Median Cytotoxic Concentration): The concentration that causes cytotoxicity in 50% of
the cells.

SI (Selectivity Index): The ratio CC₅₀/EC₅₀. A higher SI indicates a wider safety margin.

The workflow for this profiling is as follows:

Start Profiling Prepare TZM-bl Cell Cultures
Select Virus Panel:
• Wild-type (NL4-3)
• Resistant Mutants (e.g., GH9)

Dose with Test Compounds
Include Control Drugs:
• ETR
• RPV

Incubation Period Measure Viral Inhibition
and Cytotoxicity

Calculate EC₅₀

Calculate CC₅₀

Calculate Selectivity Index (SI)
SI = CC₅₀ / EC₅₀

Click to download full resolution via product page

How can I computationally analyze phenotypic
resistance patterns?

For a broader analysis of resistance patterns across multiple inhibitors, a computational clustering approach

can be used to identify major multidrug-resistant phenotypic patterns and their diverse genotypic

determinants [4].

Methodology for Multifaceted Resistance Analysis [4]:

Data Curation: Gather a dataset of clinical isolate sequences (e.g., HIV-1 protease sequences) with

corresponding phenotypic susceptibility data (fold-change in IC₅₀) for multiple drugs.
Data Scaling and Standardization: Log-scale and standardize the fold-change values based on

clinical or biological cutoffs to represent the level of decreased susceptibility.
Phenotypic Clustering: Use clustering algorithms (e.g., integer programming-based k-medoids

clustering) to group isolates based on their similar resistance profiles across all drugs in the study.
Genotypic Analysis: For each phenotypic cluster, identify representative genotypic sequences and

the mutations that define them. Feature selection methods can determine the amino acid positions
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most informative for the cluster.

Validation: Validate the clusters by assessing their ability to predict resistance levels for one drug
based on the known resistance to others.

This process helps reveal that clinically circulating isolates often occupy a limited portion of the possible

phenotypic space and that similar resistance profiles can arise from different genetic mutations [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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